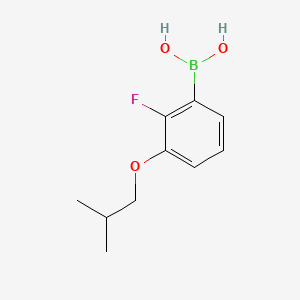

2-Fluoro-3-isobutoxyphenylboronic acid

説明

2-Fluoro-3-isobutoxyphenylboronic acid (CAS: 1217500-66-7) is a fluorinated arylboronic acid derivative characterized by a fluorine substituent at the 2-position and an isobutoxy group at the 3-position of the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl motifs in pharmaceuticals and materials science . Its structural features, including electron-withdrawing fluorine and bulky isobutoxy groups, influence its reactivity, solubility, and stability in catalytic systems.

特性

IUPAC Name |

[2-fluoro-3-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-7(2)6-15-9-5-3-4-8(10(9)12)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKSJTLWBHWGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674948 | |

| Record name | [2-Fluoro-3-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-66-7 | |

| Record name | B-[2-Fluoro-3-(2-methylpropoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Fluoro-3-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-isobutoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-3-isobutoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 2-Fluoro-3-isobutoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or substituted alkene products. It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., ethanol or toluene) under mild conditions.

Oxidation Reactions: Can be oxidized using reagents like hydrogen peroxide or sodium periodate to form the corresponding phenol derivative.

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation reactions.

Substituted Phenylboronic Acids: Formed through nucleophilic substitution reactions.

科学的研究の応用

2-Fluoro-3-isobutoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

作用機序

The mechanism of action of 2-Fluoro-3-isobutoxyphenylboronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond and regeneration of the palladium catalyst.

類似化合物との比較

Positional Isomers of Isobutoxyphenylboronic Acids

Key Findings :

- Steric Effects : The 3-isobutoxy group in the target compound creates significant steric hindrance, which may slow transmetalation steps in cross-coupling reactions compared to its 5-isobutoxy isomer .

- Electronic Effects : Fluorine at the 2-position (ortho to boronic acid) enhances electrophilicity of the boron center, improving reactivity in Suzuki couplings relative to analogs with fluorine at meta positions .

Derivatives with Trifluoromethyl and Chloro Substituents

Key Findings :

- Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents enhance electrophilicity but reduce hydrolytic stability compared to alkoxy groups like isobutoxy .

- Synthetic Utility : The target compound’s isobutoxy group offers a balance between moderate electron donation and steric protection, making it more versatile in moisture-sensitive reactions than highly electron-deficient analogs .

Multi-Substituted and Heterocyclic Analogs

Key Findings :

- Multi-Substitution : Additional fluorine or trifluoromethoxy groups can amplify electronic effects but complicate synthesis and purification .

- Heterocyclic Variants : Pyridine-based analogs (e.g., BB-6506) exhibit distinct coordination behavior in metal-catalyzed reactions due to nitrogen’s Lewis basicity, unlike purely aromatic systems like the target compound .

生物活性

2-Fluoro-3-isobutoxyphenylboronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and applications based on current research findings.

The biological activity of this compound primarily revolves around its ability to participate in biochemical reactions, especially in the formation of carbon–carbon bonds through Suzuki-Miyaura coupling. This reaction is significant in synthesizing complex organic molecules, which can include pharmaceutical intermediates.

Key Processes

- Oxidative Addition and Transmetalation : In the Suzuki-Miyaura reaction, the compound interacts with palladium catalysts through oxidative addition, followed by transmetalation with organohalides.

- Reversible Covalent Bonding : The boronic acid moiety allows for reversible covalent interactions with diols and other nucleophiles, influencing enzyme activity and cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Modulation : The compound can modulate the activity of specific kinases and transcription factors, affecting gene expression and cellular metabolism. For instance, it has been shown to influence metabolic enzymes, leading to alterations in metabolite levels.

- Cellular Effects : At different concentrations, this compound can have beneficial effects on metabolic pathways at low doses while exhibiting cytotoxicity at high doses. This highlights the importance of dosage in its therapeutic potential.

Case Studies

A series of studies have explored the compound's effects on cellular processes:

- In Vitro Studies : Research demonstrated that this compound could enhance glucose uptake in certain cell lines, suggesting a role in metabolic regulation.

- Animal Models : In murine models, varying dosages revealed a threshold effect where low doses promoted metabolic health, while high doses led to adverse effects such as inflammation and cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good stability and reactivity under physiological conditions. Studies indicate that its bioavailability is influenced by its chemical structure and environmental factors such as pH.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | One fluorine atom and an isobutoxy group | Enhanced stability and selectivity in reactions |

| 3-Fluorophenylboronic acid | Lacks isobutoxy group | Less steric hindrance |

| 2-Hydroxyphenylboronic acid | Lacks fluorine atom | Different reactivity profile |

Applications in Research

The compound serves multiple roles across various fields:

- Chemical Synthesis : It is extensively used in Suzuki-Miyaura coupling reactions for synthesizing biaryl compounds critical for drug development.

- Biological Research : The ability to modify biomolecules makes it useful for studying protein interactions and cellular mechanisms.

- Pharmaceutical Development : Its derivatives are being investigated as potential therapeutic agents targeting specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。